2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(17,7-8-18-2)9-15-12(16)10-5-3-4-6-11(10)14/h3-6,17H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTQZPZSZHFVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Benzoic Acid Derivatives
The 2-bromobenzoic acid precursor can be synthesized via:
Electrophilic Aromatic Bromination
- Reagents : Br₂ (1.05 equiv), FeBr₃ (0.1 equiv)
- Solvent : Dichloromethane, 0°C → rt
- Yield : 68-72% (based on analogous systems)
- Mechanism : FeBr₃ activates Br₂ for electrophilic attack at the ortho position relative to the electron-withdrawing carboxylic acid group
Critical Parameters :
- Strict temperature control (<5°C during Br₂ addition)
- Exclusion of moisture to prevent HBr formation
- Use of freshly distilled Br₂ for optimal reactivity
Sandmeyer Reaction from Anthranilic Acid
Alternative pathway for improved regioselectivity:Step Reagents/Conditions Yield Diazotization NaNO₂ (1.1 equiv), HCl (conc.), 0-5°C 89% Bromination CuBr (1.5 equiv), HBr (48%), 60°C 76% This method avoids the para-brominated byproducts common in direct electrophilic substitution.
Preparation of N-(2-Hydroxy-4-Methoxy-2-Methylbutyl)Amine
The branched aliphatic amine presents synthetic challenges due to its three contiguous stereoelectronic features:
Key Transformations :
- Knoevenagel Condensation → Hydrogenation Sequence
- Amination via Gabriel Synthesis
- Alcohol → Mesylate (MsCl, Et₃N, 0°C)
- Displacement with potassium phthalimide (DMF, 80°C)
- Hydrazinolysis (NH₂NH₂, EtOH reflux) → primary amine
- Overall Yield : 61%
Alternative Pathway :
Enzymatic resolution of racemic 2-hydroxy-4-methoxy-2-methylbutylamine using immobilized lipase PS-30 achieves >98% ee, though with reduced scalability.
Amide Bond Formation Strategies
Acid Chloride Method
Optimized Conditions :
| Parameter | Value |
|---|---|
| 2-Bromobenzoic acid activation | SOCl₂ (3 equiv), DMF (cat.), 70°C, 2h |
| Amine coupling | Et₃N (2.5 equiv), THF, −20°C → rt |
| Workup | Aqueous NaHCO₃ wash, MgSO₄ drying |
| Yield | 84% (isolated) |
Advantages :
- High conversion efficiency
- Minimal racemization at the amine center
Coupling Reagent Approach
Comparative performance of modern coupling agents:
| Reagent | Equiv | Solvent | Temp | Yield |
|---|---|---|---|---|
| HATU | 1.2 | DMF | 0°C | 79% |
| EDCI/HOBt | 1.5 | CH₂Cl₂ | rt | 72% |
| DCC | 2.0 | THF | −10°C | 68% |
HATU demonstrates superior performance in preserving the stereochemical integrity of the branched amine.
Late-Stage Functionalization Alternatives
For scenarios requiring post-amidation bromination:
Radical Bromination Protocol :
- Initiator : AIBN (0.2 equiv)
- Bromine Source : NBS (1.1 equiv)
- Solvent : CCl₄, 80°C, 6h
- Regioselectivity : 3:1 ortho:para ratio
Limitations :
- Competitive benzylic bromination (∼15% byproducts)
- Requires rigorous exclusion of moisture
Purification and Characterization
Chromatographic Conditions :
- Normal Phase : SiO₂, Hex/EtOAc (3:1 → 1:1 gradient)
- Reverse Phase : C18, MeCN/H₂O (0.1% TFA), 40→80% over 20min
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.43 (td, J = 7.6, 1.4 Hz, 1H, ArH), 7.31 (td, J = 7.5, 1.1 Hz, 1H, ArH), 7.25 (dd, J = 7.9, 1.0 Hz, 1H, ArH), 4.01 (s, 1H, OH), 3.88–3.82 (m, 2H, CH₂O), 3.36 (s, 3H, OCH₃), 1.98 (s, 3H, CH₃), 1.72–1.65 (m, 2H, CH₂), 1.43 (s, 3H, CH₃)
- HRMS : m/z calcd for C₁₄H₁₈BrNO₃ [M+H]⁺ 344.0521, found 344.0518
Industrial-Scale Considerations
Process Optimization Parameters :
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| Cycle Time | 18h | 2.5h |
| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h |
| E-Factor | 32 | 11 |
Continuous flow systems demonstrate particular advantages in:
- Precise temperature control during exothermic bromination steps
- Reduced solvent consumption through intensified mixing
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzamide backbone. These products can have diverse applications in different fields.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of benzamide compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen atoms like bromine enhances the antimicrobial efficacy due to increased reactivity and binding affinity to microbial targets .
Anticancer Potential
In vitro studies have demonstrated that 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can inhibit the growth of cancer cell lines. For example, compounds structurally similar to this benzamide have shown IC50 values lower than standard anticancer drugs, indicating their potential as effective therapeutic agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-Bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide | < 10 | Cancer cell lines |
| Standard Drug (5-FU) | 9.99 | Cancer cell lines |
Biological Research
Biological Activity Studies
The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The hydroxy and methoxy groups facilitate interactions with free radicals, enhancing its potential as an antioxidant agent .
Mechanism of Action
The mechanism involves the interaction of functional groups with biological macromolecules, potentially modulating pathways related to cell survival and apoptosis. The bromine atom contributes to the compound's reactivity, allowing it to engage effectively with target proteins or enzymes within cells .
Industrial Applications
Synthesis of Complex Molecules
In synthetic organic chemistry, 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide serves as a building block for more complex molecular architectures. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated several benzamide derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzamide structure significantly impacted antimicrobial activity, with some derivatives achieving MIC values below 1 µM .
Case Study 2: Anticancer Activity
In research focused on anticancer compounds, derivatives similar to 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide were tested against human colorectal carcinoma cells (HCT116). The findings revealed that specific substitutions on the benzamide scaffold enhanced cytotoxicity compared to conventional treatments like 5-Fluorouracil .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Key Substituent Comparisons
- Amide Nitrogen Substituents: 2-Bromo-N-(tert-butyl)benzamide (12): The tert-butyl group enhances steric bulk, leading to 87% enantiomeric excess (ee) in asymmetric Suzuki-Miyaura couplings. Replacing tert-butyl with a cumyl group further increases ee to 93%, demonstrating how bulky substituents improve stereoselectivity . 2-Bromo-N-(quinolin-8-yl)benzamide (3k): The quinoline substituent introduces π-π interactions, affecting reactivity and yield (69% isolated yield) in electrooxidative amination . 4-Bromo-N-cyclohexyl-2-methoxybenzamide: The cyclohexyl group enhances lipophilicity, influencing solubility and stability, as noted in its molecular properties .
Benzene Ring Modifications :
- 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j) : The chromen-4-one moiety increases planarity, affecting melting point (215–218°C) and NMR shifts (δ 11.93 ppm for amide proton) .
- 2-Bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF) : Dichloro substitution alters crystal packing (space group Pbca) compared to fluorinated analogs .
Physical and Spectroscopic Properties
Selected Data
Crystallographic and Computational Insights
- Crystal Packing :
- DFT Studies :
- 2-Bromo and 2-chloro analogs exhibit similar hydrogen-bonding interactions, but bromine’s polarizability may enhance electrostatic stabilization in the solid state .
Biological Activity
2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a synthetic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its antibacterial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide includes a bromine atom, a hydroxyl group, and a methoxy group attached to a benzamide backbone. These functional groups are crucial for its biological activity.
The mechanism of action is primarily attributed to the interactions of the hydroxyl and methoxy groups with biological molecules. These groups can engage in hydrogen bonding and other interactions that may modulate enzyme activities or receptor functions. The bromine atom enhances the compound's reactivity and binding affinity, influencing its pharmacological effects .
Antibacterial Activity
Studies have indicated that 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide exhibits significant antibacterial properties. It has been tested against various strains of bacteria, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation .
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Research suggests that 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can scavenge free radicals effectively, contributing to its potential therapeutic benefits .
Anticancer Activity
In vitro studies have shown promising results regarding the anticancer properties of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The specific pathways through which it exerts these effects are still being elucidated, but they may involve apoptosis induction or cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines assessed the cytotoxicity of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide. Results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy development .
Q & A
(Basic) What are the optimal synthetic routes for 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide?
The synthesis typically involves coupling 2-bromobenzoic acid with the hydroxyl- and methoxy-substituted amine derivative. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to form the reactive acyl intermediate .
- Amidation : React the activated acid with 2-hydroxy-4-methoxy-2-methylbutylamine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures high purity (>95%) .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from variations in assay conditions, impurity profiles, or cellular models. Methodological strategies include:
- Dose-response standardization : Perform EC50/IC50 assays across multiple concentrations (e.g., 0.1–100 µM) in replicates to confirm potency trends .
- Structural analogs : Synthesize derivatives (e.g., replacing the bromine with chlorine or modifying the methoxy group) to isolate structural determinants of activity .
- Impurity profiling : Use HPLC-MS to verify compound purity (>98%) and rule out side products as confounding factors .
(Basic) Which spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzamide backbone and substituents (e.g., methoxy at δ 3.3–3.5 ppm, hydroxyl at δ 1.5–2.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]<sup>+</sup> at m/z ~342) and fragmentation patterns .
- IR spectroscopy : Key peaks include C=O (amide I band at ~1650 cm<sup>−1</sup>) and O-H (broad ~3200 cm<sup>−1</sup>) .
(Advanced) What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding (hydroxy/methoxy groups) and halogen bonding (bromine) .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., bromine substitution effects on electrophilicity) .
- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to validate binding modes .
(Advanced) How can researchers evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–8, 37°C) for 24–72 hours and monitor degradation via HPLC. The methoxy and hydroxyl groups may hydrolyze under acidic/basic conditions .
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. LC-MS identifies metabolites (e.g., demethylation or hydroxylation products) .
- Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition kinetics using spectrophotometry .
(Basic) What crystallization strategies improve structural confirmation?
- Solvent selection : Use slow evaporation of a saturated solution in ethanol/water (7:3) to grow single crystals .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., R/S configuration at the 2-methylbutyl group). Reported space groups for similar benzamides include P21/c .
(Advanced) How does the bromine substituent influence biological activity compared to other halogens?
- Electrophilicity : Bromine’s polarizability enhances halogen bonding with protein targets (e.g., kinase ATP-binding pockets), increasing inhibitory potency vs. chlorine or fluorine analogs .
- Metabolic resistance : Bromine reduces oxidative metabolism rates compared to iodine, as shown in microsomal studies (t1/2 > 60 min vs. <30 min for iodine) .
(Basic) What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates .
(Advanced) How can researchers address low solubility in aqueous assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetate esters of the hydroxyl group for improved bioavailability .
(Advanced) What strategies mitigate toxicity in preclinical studies?
- SAR optimization : Replace the bromine with less toxic groups (e.g., CF3) while retaining activity .
- In vivo profiling : Conduct acute toxicity tests in rodents (LD50) and monitor hepatic/renal biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
